molecular formula C15H10ClN5S B5836189 3-(2-chlorophenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

3-(2-chlorophenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No. B5836189
M. Wt: 327.8 g/mol
InChI Key: QPDFFXVWNLFZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the triazolo-thiadiazole family, which has been known for its diverse biological activities.

Scientific Research Applications

3-(2-chlorophenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as an enzyme inhibitor and as a fluorescent probe for detecting biological molecules.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body. It has also been suggested that this compound may induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-chlorophenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine have been studied extensively. This compound has been found to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. In addition, this compound has been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-chlorophenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine in lab experiments include its diverse biological activities and its potential use as a fluorescent probe for detecting biological molecules. However, the limitations of using this compound in lab experiments include its toxicity and the need for specialized equipment for its synthesis and purification.

Future Directions

There are several future directions for research on 3-(2-chlorophenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and viral infections. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing new synthetic methods for this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a multi-step process that involves the reaction of various reagents. The most commonly used method for synthesizing this compound is the condensation reaction between 2-chlorobenzaldehyde, phenylhydrazine, and thiourea. This reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The final product is obtained after purification using recrystallization.

properties

IUPAC Name

3-(2-chlorophenyl)-N-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5S/c16-12-9-5-4-8-11(12)13-18-19-15-21(13)20-14(22-15)17-10-6-2-1-3-7-10/h1-9H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDFFXVWNLFZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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